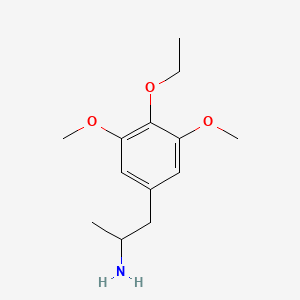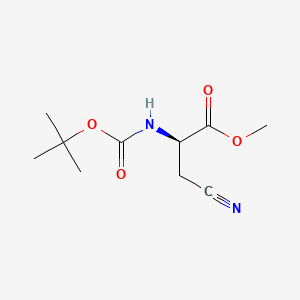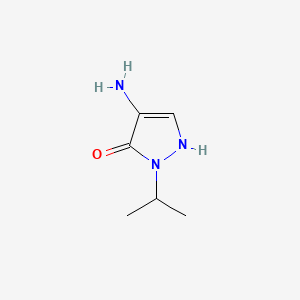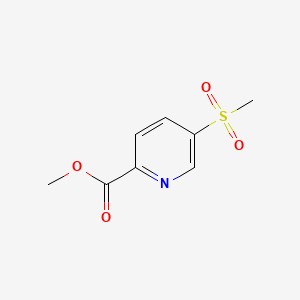
Methyl 5-(methylsulfonyl)picolinate
Descripción general
Descripción
“Methyl 5-(methylsulfonyl)picolinate” is a chemical compound with the molecular formula C8H9NO4S . It has an average mass of 215.226 Da and a monoisotopic mass of 215.025223 Da .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 5-(methylsulfonyl)picolinate” has been reported in the literature. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .Molecular Structure Analysis
The molecular structure of “Methyl 5-(methylsulfonyl)picolinate” is represented by the formula C8H9NO4S .Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-(methylsulfonyl)picolinate” or similar compounds have been studied. For example, a study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .Physical And Chemical Properties Analysis
“Methyl 5-(methylsulfonyl)picolinate” is a chemical compound with the molecular formula C8H9NO4S . Its average mass is 215.226 Da, and its monoisotopic mass is 215.025223 Da .Aplicaciones Científicas De Investigación
-
Methods of Application/Experimental Procedures
-
Results or Outcomes
-
Scientific Field : Medicinal Chemistry
- Application Summary : Methyl 5-(methylsulfonyl)picolinate could potentially be used in the development of new drugs. Its physicochemical properties suggest it has high gastrointestinal absorption and is not a substrate for P-glycoprotein, a protein that can limit drug absorption and distribution .
- Methods of Application/Experimental Procedures : The compound could be used as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic effects .
- Results or Outcomes : The exact outcomes would depend on the specific context of the research or experiment .
-
Scientific Field : Agrochemistry
- Application Summary : Picolinic acid and picolinate compounds, which include Methyl 5-(methylsulfonyl)picolinate, are a remarkable class of synthetic auxin herbicides . They could potentially be used in the development of new herbicides .
- Methods of Application/Experimental Procedures : These compounds could be applied to crops or other plants to control the growth of unwanted vegetation .
- Results or Outcomes : The exact outcomes would depend on the specific context of the research or experiment .
-
Scientific Field : Biochemistry
- Application Summary : Methyl 5-(methylsulfonyl)picolinate could potentially be used in biochemical research due to its physicochemical properties . It has high gastrointestinal absorption and is not a substrate for P-glycoprotein, a protein that can limit drug absorption and distribution .
- Methods of Application/Experimental Procedures : The compound could be used as a starting material or intermediate in the synthesis of more complex molecules .
- Results or Outcomes : The exact outcomes would depend on the specific context of the research or experiment .
-
Scientific Field : Synthetic Chemistry
- Application Summary : Methyl 5-(methylsulfonyl)picolinate could potentially be used in the synthesis of other chemical compounds . Its structure and properties might make it a useful building block in synthetic chemistry .
- Methods of Application/Experimental Procedures : The compound could be used in various synthetic procedures, depending on the specific goals of the research .
- Results or Outcomes : The exact outcomes would depend on the specific context of the research or experiment .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-methylsulfonylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANIRYJPNCZNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700209 | |
| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(methylsulfonyl)picolinate | |
CAS RN |
1201326-81-9 | |
| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598917.png)

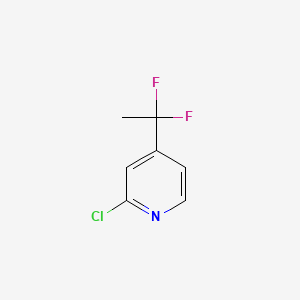
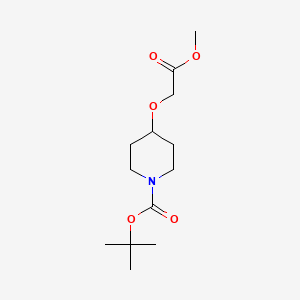
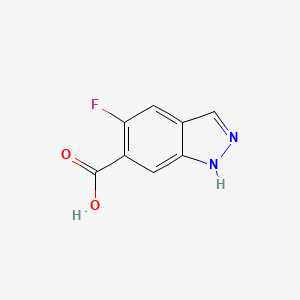
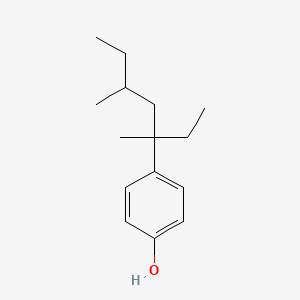
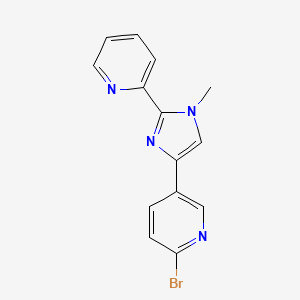
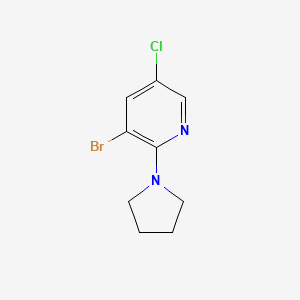
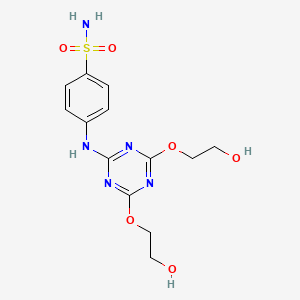
![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)
![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)
